molecular formula C8H6N2O3 B1378516 2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1260382-42-0

2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Katalognummer: B1378516
CAS-Nummer: 1260382-42-0
Molekulargewicht: 178.14 g/mol
InChI-Schlüssel: ZGDPEGWJGNTFIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1260382-42-0) is a heterocyclic building block of interest in medicinal chemistry and drug discovery research . This compound features a fused pyrrolopyridine scaffold, a structure often explored in the development of pharmacologically active molecules. As a carboxylic acid derivative, it serves as a versatile synthetic intermediate, suitable for further functionalization into amides, esters, and other derivatives through coupling reactions. This makes it a valuable reagent for constructing more complex molecules for screening and biological evaluation. Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The information presented is for descriptive purposes and does not constitute a specification. Researchers should handle this material with care and conduct their own safety and hazard assessments prior to use.

Eigenschaften

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-6-3-4-1-2-5(8(12)13)9-7(4)10-6/h1-2H,3H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDPEGWJGNTFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Method Overview

The synthesis predominantly begins with the formation of a heterocyclic core through cyclization of appropriately substituted pyridine derivatives, followed by oxidation and functionalization to introduce the carboxylic acid group at the 6-position.

Key Steps

  • Preparation of Precursors:
    Starting from ortho-iodo aminopyridines, which are synthesized via iodination of aminopyridines, or from pyridine dicarboxylic acids, as described in patent literature.

  • Cyclization via Heck Coupling and Cyclization:
    A typical route involves Heck coupling of ortho-iodo aminopyridines with suitable coupling partners, followed by cyclization under thermal or catalytic conditions to form the fused heterocycle.

  • Oxidative Cyclization:
    The cyclization often employs oxidative conditions, such as using palladium catalysts in the presence of oxidants like benzoquinone or molecular oxygen, to form the pyrrolo[2,3-b]pyridine core.

Research Data

Step Reagents Conditions Outcome Reference
Iodination of pyridine Iodine, silver sulfate Ambient temperature Ortho-iodo aminopyridine ,
Heck coupling Pd catalyst, base, solvent 80°C, inert atmosphere Formation of heterocyclic intermediates
Cyclization Pd catalysis, oxidant 100–150°C Fused pyrrolo[2,3-b]pyridine core ,

Reduction and Functional Group Transformation

Method Overview

Following cyclization, reduction of keto groups and other functionalization steps are performed to obtain the target compound.

Key Techniques

  • Hydrogenation:
    Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere at mild conditions (room temperature to 40°C) to reduce keto groups or double bonds.

  • Reduction with Metal Hydrides:
    Use of sodium borohydride (NaBH₄) or similar reagents to selectively reduce keto groups, as demonstrated in patent.

Research Data

Reagent Conditions Product Reference
NaBH₄ + Iodine Reflux in acetic acid or ethanol Reduced heterocycle
Pd/C + H₂ Room temp, 1–4 hours Fully reduced heterocyclic core

Oxidation to Introduce Carboxylic Acid Functionality

Method Overview

The carboxylic acid group at the 6-position is introduced through oxidative cleavage or oxidation of suitable precursors.

Key Methods

  • Oxidation of Methyl or Alkyl Side Chains:
    Oxidants such as potassium permanganate (KMnO₄), chromium reagents, or organic oxidants like acetic acid with oxidizing agents are employed to convert methyl groups or alkyl side chains into carboxylic acids.

  • Direct Oxidation of Heterocyclic Precursors:
    Oxidative cyclization using reagents like acetic anhydride or acetic acid with oxidants to simultaneously form the heterocycle and introduce the carboxyl group.

Research Data

Oxidant Conditions Product Reference
KMnO₄ Reflux in aqueous medium Carboxylic acid derivatives ,
Organic oxidants Reflux in acetic acid 2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Specific Synthetic Routes from Patent Literature

Method 1: Cyclization of Pyridine Dicarboxylic Acid Derivatives

  • Starting Material: Pyridine dicarboxylic acid derivatives.
  • Process: Dewatering under reflux in acetic anhydride, followed by reaction with benzylamine to form diketone intermediates.
  • Reduction: Catalytic hydrogenation or metal borohydride reduction to form the heterocyclic core.
  • Cyclization and Oxidation: Cyclization under oxidative conditions yields the target acid.

Reference: CN102964346A.

Method 2: Synthesis via Heck Coupling and Cyclization

  • Starting Material: Ortho-iodo aminopyridines.
  • Steps: Heck coupling with phenylboronic acid, followed by cyclization at elevated temperatures in the presence of palladium catalysts.
  • Functionalization: Oxidation or hydrolysis to introduce the carboxylic acid group.

Reference: WO2006059164A2.

Method 3: Direct Oxidation of Heterocyclic Intermediates

  • Process: Oxidative cleavage of methyl or alkyl groups attached to the heterocycle using oxidants like acetic acid with oxidants or KMnO₄.

Reference: .

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations References
Cyclization of precursors Ortho-iodo aminopyridines, Pd catalysts 80–150°C, inert atmosphere High regioselectivity Multi-step, requires precursor synthesis ,
Reduction of keto groups NaBH₄, Pd/C Reflux, room temperature Selective reduction Over-reduction risk
Oxidative functionalization KMnO₄, acetic acid Reflux, oxidative conditions Direct formation of carboxylic acid Over-oxidation possible ,
Direct oxidation of side chains Organic oxidants Reflux in acetic acid Efficient for side-chain oxidation Requires specific substrates

Notes and Observations

  • The synthesis of 2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is versatile, with routes ranging from precursor cyclization to oxidative functionalization.
  • Patents provide detailed synthetic schemes, emphasizing the importance of palladium-catalyzed cyclizations and subsequent reductions or oxidations.
  • The choice of method depends on the availability of starting materials, desired purity, and specific functional group transformations.

Final Remarks

The preparation of this heterocyclic compound involves sophisticated synthetic strategies combining cyclization, reduction, and oxidation steps. The most efficient routes involve initial formation of heterocyclic precursors via palladium-catalyzed coupling, followed by reduction and oxidative steps to install the carboxylic acid moiety at the 6-position. These methods are well-documented in patent literature and research articles, providing a robust foundation for further optimization and scale-up in medicinal chemistry applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be used as intermediates for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides, amines, or ethers.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features a pyrrolopyridine core, which is known for its diverse biological activities. The presence of the carboxylic acid functional group enhances its solubility and potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrolopyridines, including 2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, exhibit significant anticancer properties. A study focused on related compounds demonstrated their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and metastasis. For instance, compound 4h from a related series showed IC50 values against FGFR1–4 in the nanomolar range and effectively inhibited breast cancer cell proliferation and induced apoptosis in vitro .

Kinase Inhibition

The compound has been investigated for its role as an inhibitor of SGK-1 kinase, which is involved in various cellular processes including electrolyte balance and cell proliferation. Inhibiting SGK-1 may provide therapeutic benefits for conditions such as renal and cardiovascular diseases . The synthesis of novel pyrrolopyridine derivatives has been reported to enhance selectivity and potency against SGK-1.

Neuroprotective Effects

Emerging studies suggest that pyrrolopyridine derivatives may also possess neuroprotective properties. These compounds are being explored for their ability to modulate neuroinflammation and protect neuronal cells from oxidative stress, making them potential candidates for treating neurodegenerative diseases.

Common Synthetic Routes

The synthesis of 2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions including:

  • Cyclization Reactions : Utilizing appropriate precursors to form the pyrrolopyridine core.
  • Functional Group Modifications : Introducing carboxylic acid groups through oxidation or hydrolysis reactions.
  • Purification Techniques : Employing chromatography methods to isolate pure compounds.

Case Study 1: FGFR Inhibition in Cancer Therapy

In a recent study published in RSC Advances, researchers synthesized a series of pyrrolopyridine derivatives and evaluated their activity against FGFRs. Compound 4h was highlighted for its potent inhibitory action against multiple FGFRs and demonstrated efficacy in inhibiting breast cancer cell lines .

Case Study 2: SGK-1 Kinase Inhibition

A patent application described the use of pyrrolopyridine compounds as SGK-1 inhibitors, indicating their potential therapeutic applications in managing electrolyte imbalances and renal diseases . This study emphasizes the need for further exploration into the pharmacodynamics and pharmacokinetics of these compounds.

Wirkmechanismus

The mechanism of action of 2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents pKa (Predicted) Density (g/cm³) Synthesis Yield
7H-Pyrrolo[2,3-d]pyrimidin-6-carboxylic acid C₇H₅N₃O₂ 163.13 None 3.02 1.617 Not reported
1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid C₈H₆N₂O₂ 162.15 None Not reported Not reported 95% (analogs)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid C₈H₅BrN₂O₂ 241.04 Br at position 5 Not reported Not reported Not reported
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid C₈H₅FN₂O₂ 180.14 F at position 5 Not reported Not reported 98% purity
4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid C₈H₅IN₂O₂ 288.04 I at position 4 Not reported Not reported Not reported

Key Observations :

  • Core Structure Differences : The 2-oxo-3,7-dihydro modification in the target compound introduces partial saturation and a ketone group, which likely increases polarity and hydrogen-bonding capacity compared to fully aromatic analogs like 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid .
  • Substituent Effects: Halogenation (Br, F, I) increases molecular weight and may enhance lipophilicity or alter electronic properties. For example, bromine’s electron-withdrawing effect could lower the carboxylic acid’s pKa compared to non-halogenated analogs .
  • pKa Trends : The pKa of 7H-pyrrolo[2,3-d]pyrimidin-6-carboxylic acid (3.02) is lower than typical carboxylic acids (~4.5–5), likely due to electron-withdrawing effects from the heterocyclic core .

Biologische Aktivität

2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C8H7N3O2
  • Molecular Weight : 165.16 g/mol

The structure includes a pyrrolo[2,3-b]pyridine framework, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of 2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step reactions starting from readily available pyridine derivatives. Methods often include cyclization reactions and functional group modifications to achieve the desired heterocyclic structure.

Anticancer Properties

Research indicates that derivatives of 2-oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine exhibit significant anticancer activity. For instance, a study evaluated a series of pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Notes
4h4T1 (breast cancer)7Induced apoptosis and inhibited migration
22aHepG2 (liver cancer)5Demonstrated strong antiproliferative effects
10cHCT-116 (colon cancer)12Less cytotoxic than doxorubicin

These findings suggest that the compound's mechanism may involve inhibition of key signaling pathways associated with tumor growth and metastasis .

Antibacterial Activity

The compound also shows promise as an antibacterial agent. A study reported that certain pyrrole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. This suggests potential applications in treating bacterial infections .

The biological activity of 2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine derivatives is often attributed to their ability to inhibit specific kinases involved in cell signaling pathways. For example, compounds targeting fibroblast growth factor receptors (FGFRs) have shown promising results in inhibiting tumor cell proliferation .

Case Studies

  • Anticancer Efficacy : In a study involving various human cancer cell lines, several derivatives of the compound were tested for their antiproliferative effects. Compounds demonstrated selective activity against liver and colon cancer cells while showing low toxicity towards non-tumor cells .
  • Antibacterial Evaluation : A series of newly synthesized pyrrole derivatives were evaluated against common bacterial strains. The results indicated that some compounds had enhanced antibacterial properties compared to standard antibiotics .

Q & A

Q. What are the established synthetic routes for 2-Oxo-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine-6-carboxylic acid?

The synthesis of this heterocyclic compound typically involves constructing the pyrrolopyridine core followed by oxidation or functionalization. Two general strategies are derived from pyrrolopyrimidine synthesis literature:

  • Route 1 : Condensation of a substituted pyrrole with a pyridine precursor. For example, urea derivatives or formamides can form amide bonds to build the pyrimidine ring .
  • Route 2 : Cyclization of 4-aminopyrimidines containing a 2-oxo-ethyl substituent at the 5-position, enabling pyrrole ring closure via intramolecular condensation .
    Key intermediates include ethyl esters (e.g., ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate analogs), which are hydrolyzed to carboxylic acids under basic conditions (e.g., LiOH in dioxane/methanol/water) .

Q. How can spectroscopic methods characterize this compound and its intermediates?

  • NMR : The ¹H NMR spectrum will show distinct signals for the pyrrole NH (δ ~12–13 ppm), aromatic protons (δ ~7–8 ppm), and methyl/methylene groups in dihydro structures (δ ~2–3 ppm). For example, 3-methyl-pyrrolo[2,3-b]pyridine derivatives exhibit a singlet for the methyl group at δ ~2.56 ppm .
  • Mass Spectrometry : ESI-MS typically confirms the molecular ion ([M+H]⁺). For instance, a derivative with molecular formula C₁₄H₁₂N₃O₃ showed [M+H]⁺ at m/z 311.1 .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry. Orthorhombic crystal systems (e.g., a = 10.2045 Å, b = 6.1282 Å) provide structural validation .

Q. What physicochemical properties are critical for experimental design?

Property Value/Description Reference
Solubility Low in water; soluble in polar aprotic solvents (DMF, DMSO)
pKa Carboxylic acid group: ~2.5–3.5; pyrrole NH: ~10–12
Thermal Stability Decomposes above 200°C (TGA data recommended)

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling reactions for functionalizing the pyrrole ring .
  • Solvent Systems : Mixed solvents (e.g., dioxane/methanol/water in 3:2:1 ratio) enhance hydrolysis of esters to carboxylic acids .
  • Temperature Control : Maintaining 0–5°C during sensitive steps (e.g., LiOH-mediated hydrolysis) prevents side reactions .

Q. How to resolve contradictions in spectroscopic or chromatographic data?

  • Case Study : If LCMS purity (94.77%) conflicts with HPLC (97.34%), re-run analyses using orthogonal methods (e.g., HILIC vs. reversed-phase chromatography) .
  • Isotopic Peaks : Check for halogenated impurities (e.g., bromine/chlorine adducts) in ESI-MS, which may skew molecular ion ratios .
  • Crystallography : Use single-crystal X-ray diffraction to confirm regiochemistry when NMR is ambiguous .

Q. What computational methods predict reactivity and regioselectivity in functionalization?

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic aromatic substitution sites. For example, C-4 and C-6 positions are often reactive due to electron-rich pyrrole rings .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizes transition states in SNAr reactions) .
  • Docking Studies : If targeting biological applications (e.g., kinase inhibition), use AutoDock Vina to assess binding affinity to active sites .

Methodological Notes

  • Safety : While not consumer-focused, handle intermediates (e.g., LiOH, halogenated reagents) in fume hoods with PPE .
  • Data Reproducibility : Validate synthetic steps with independent replicates and control experiments (e.g., spiking with known standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.